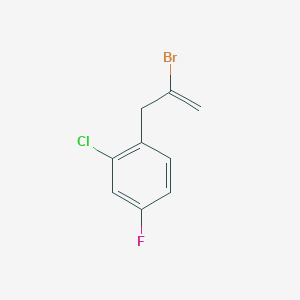

2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene

Description

2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene is a halogenated allyl compound characterized by a brominated propene backbone and a substituted phenyl ring with chlorine (Cl) and fluorine (F) at the 2- and 4-positions, respectively. Its molecular formula is C₉H₇BrClF, with a molecular weight of 261.51 g/mol (calculated using atomic weights: Br = 80, Cl = 35.5, F = 19). The halogen substitutions on the phenyl ring influence its electronic properties, steric bulk, and reactivity compared to simpler aromatic allyl bromides .

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-chloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-8(12)5-9(7)11/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYGDYOMSAUGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=C(C=C(C=C1)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene can be achieved through several methods. One common approach involves the halogenation of 3-(2-chloro-4-fluorophenyl)-1-propene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or ethanol.

Addition Reactions: Reagents such as bromine, hydrogen chloride, and other halogens are used. These reactions often require a catalyst and are conducted at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include 3-(2-chloro-4-fluorophenyl)-1-propanol, 3-(2-chloro-4-fluorophenyl)-1-propylamine, and 3-(2-chloro-4-fluorophenyl)-1-propylthiol.

Addition Reactions: Products include 2,3-dibromo-3-(2-chloro-4-fluorophenyl)propane and 3-(2-chloro-4-fluorophenyl)-1-bromopropane.

Oxidation and Reduction Reactions: Products include 3-(2-chloro-4-fluorophenyl)propane-1,2-diol and 3-(2-chloro-4-fluorophenyl)propane.

Scientific Research Applications

2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include halogenation, alkylation, and other electrophilic addition reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene with structurally related compounds, focusing on substituent effects, molecular properties, and applications:

Key Findings:

Substituent Position and Reactivity: The 2-chloro-4-fluoro substitution in the target compound creates an ortho/para halogen pattern, which increases steric hindrance and polarizability compared to meta-substituted analogs like 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene . Electron-withdrawing groups (e.g., CN in 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene) reduce electron density on the aromatic ring, enhancing electrophilic substitution rates .

Molecular Weight and Applications :

- Lower molecular weight compounds like 3-Bromo-1-phenylpropene (197.08 g/mol) are more volatile and suited for gas-phase reactions, whereas heavier derivatives (e.g., thienyl-substituted analogs) are used in materials science for their π-conjugated systems .

Safety and Handling :

- Brominated allyl compounds generally exhibit flammability and toxicity . For example, 2-Bromo-3-(4-carboethoxyphenyl)-1-propene requires strict storage conditions (< -20°C) due to its instability, similar to the target compound .

Biological Activity

2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene is a halogenated organic compound that has garnered interest due to its potential biological activities. Its unique structure, characterized by multiple halogen substituents, enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C9H7BrClF

- Molecular Weight : 249.51 g/mol

- Boiling Point : Approximately 264.9 °C (predicted)

- Density : 1.530 g/cm³ (predicted)

The primary mechanism of action for this compound involves its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, modifying the structure and function of target molecules. The compound is believed to participate in:

- Halogenation

- Alkylation

- Electrophilic addition reactions

These interactions may influence various biological pathways, including enzymatic activities and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various microbial strains, showing significant inhibition against:

- Gram-negative bacteria : Escherichia coli

- Gram-positive bacteria : Staphylococcus aureus (including methicillin-resistant strains)

- Fungi : Candida albicans and Aspergillus niger

Table 1 summarizes the antimicrobial activity of the compound compared to standard antibiotics:

| Microbe | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Escherichia coli | 10.25 ± 0.13 | Sulfamerazine | 10.5 |

| Staphylococcus aureus | 9.59 ± 0.16 | Sulfadiazine | 9.7 |

| Candida albicans | 9.69 ± 0.02 | Nystatin | 10.0 |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it demonstrated significant cytotoxicity against:

- MCF-7 (breast cancer) : IC50 = 15.7 ± 5.9 µM

- MDA-MB-231 (breast cancer) : IC50 = 33.9 ± 7.1 µM

These findings suggest that the compound may induce apoptosis rather than necrosis in cancer cells, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have explored the biological implications of halogenated compounds similar to this compound:

- Anticancer Activity : A study reported that compounds with similar structures showed promising anticancer activity across multiple cell lines, emphasizing the role of halogen substituents in enhancing efficacy .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammatory responses, with an IC50 value of 0.26 ± 0.04 µmol/L . This suggests potential therapeutic applications in treating inflammatory diseases.

- Synthetic Applications : As a versatile building block in organic synthesis, this compound can be utilized to create derivatives with enhanced biological activities, further expanding its applicability in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.